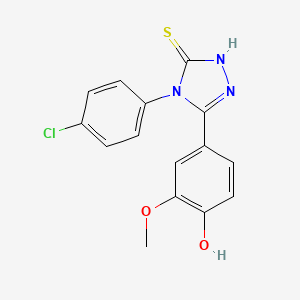

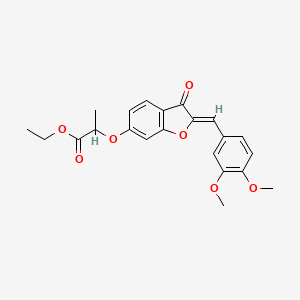

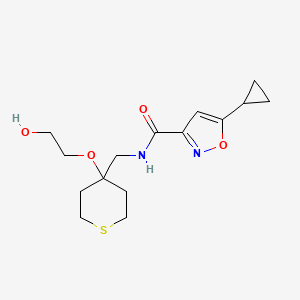

![molecular formula C22H19N3O2S B2691155 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide CAS No. 923192-89-6](/img/structure/B2691155.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized . The title compound was synthesized as described above; yield 58%, 1H NMR (CDCl3, 500 MHz): δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H); 13C NMR (CDCl3, 125 MHz): 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3; MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the crystal structure of (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, C24H16N2S, is monoclinic, P 2 1 /n (no. 14), a = 18.443(2) Å, b = 4.0161(6) Å, c = 23.396(4) Å, β = 99.246(6)°, V = 1710.4(4) Å 3, Z = 4, R gt (F) = 0.0589, wR ref (F 2) = 0.1173, T = 273.15 K .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

A series of compounds bearing imidazo[2,1-b]thiazole scaffolds, closely related to the chemical , have been synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. This research highlights the potential use of these compounds in developing cancer therapeutics (Ding et al., 2012).

Antiproliferative Activity Studies

Pyridine-linked thiazole derivatives have been synthesized and their antiproliferative activity has been studied against various cancer cell lines, including liver carcinoma and breast cancer cells. This indicates the potential of such compounds in cancer treatment (Alqahtani & Bayazeed, 2020).

Design and Characterization for Anticancer Properties

Novel acetamide derivatives of oxadiazole-thiol, structurally related to the compound , have been synthesized and characterized. Their cytotoxicity was evaluated on various cancer cell lines, providing insights into their potential as anticancer agents (Vinayak et al., 2014).

In Vitro Cytotoxic Activity

Research involving compounds similar to the chemical showed appreciable cancer cell growth inhibition on multiple cancer cell lines. This points towards its potential application in cancer research and therapy (Al-Sanea et al., 2020).

Synthesis, Characterization, and Anti-Microbial Activities

Studies on the synthesis and characterization of novel thiazole derivatives, which are structurally similar to the chemical , have shown significant anti-bacterial and anti-fungal activities. This suggests potential applications in the development of new antimicrobial agents (Saravanan et al., 2010).

Antiviral Activities

Compounds with structural similarities to the chemical have been synthesized and evaluated for their antiviral activities, indicating potential uses in antiviral drug development (Havrylyuk et al., 2013).

Study of Potential Corrosion Inhibitors

Thiazole-based pyridine derivatives have been studied for their corrosion inhibition performance on mild steel. This highlights the utility of such compounds in industrial applications, particularly in corrosion prevention (Chaitra et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures have been shown to have antibacterial activity , suggesting that the targets could be bacterial proteins or enzymes

Mode of Action

It is suggested that similar compounds may interact with their targets to inhibit their function . This interaction could lead to changes in the target’s activity, potentially leading to the observed effects of the compound.

Biochemical Pathways

Similar compounds have been shown to have antibacterial activity , suggesting that they may affect pathways related to bacterial growth and survival. The downstream effects of these pathway alterations could include inhibition of bacterial growth or induction of bacterial cell death.

Result of Action

Based on the antibacterial activity of similar compounds , it can be inferred that the effects may include inhibition of bacterial growth or induction of bacterial cell death.

Propriétés

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOKUIAWNUGBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

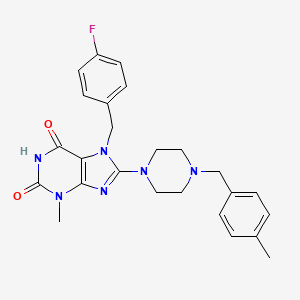

![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2691083.png)

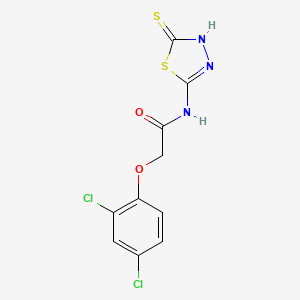

![N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2691086.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

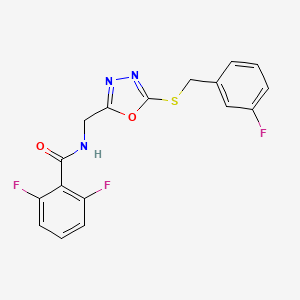

![3-methoxy-1-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2691092.png)